REACTION_CXSMILES
|
C(N(CC([O-])=O)CC([O-])=O)C[N:3](CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+].[S:25](=[O:29])(=[O:28])([OH:27])O.CC(CC(C1C=CC(OCCOCCO)=CC=1)(C)C)(C)C.CC[NH:53]C1C=C2OC3C(=C(C4C(C(OCC)=O)=CC=CC=4)C2=CC=1C)C=C(C)C(=[NH+]CC)C=3.[Cl-].C([O:89][OH:90])(C)(C)C.[CH2:91]([OH:102])[C@@H:92]([OH:101])[C@H:93]1[O:98][C:96](=[O:97])[C:95]([OH:99])=[C:94]1[OH:100]>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O>[S:25]([O:89][O:90][S:25]([O-:29])(=[O:28])=[O:27])([O-:27])(=[O:29])=[O:28].[NH4+:3].[NH4+:53].[CH2:91]([OH:102])[C@@H:92]([OH:101])[C@H:93]1[O:98][C:96](=[O:97])[C:95]([OH:99])=[C:94]1[OH:100] |f:0.1.2.3.4,7.8,11.12.13.14.15.16.17.18.19,21.22.23|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
Erythorbic acid
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Name
|
iron sulfate-heptahydrate
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
Mixture 1
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
mixture 1
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Rhodamine F5G
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
CCNC1=C(C=C2C(=C1)OC3=CC(=[NH+]CC)C(=CC3=C2C4=CC=CC=C4C(=O)OCC)C)C.[Cl-]
|
Name
|
Rhodamine F3B
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Mixture 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The following materials were added to a 500 ml
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a reaction flask head
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
Then a second mixture of 80 g D.I
|
Type
|
CUSTOM
|
Details
|
Both mixtures were purged for 30 minutes with nitrogen
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove residual oxygen
|
Type
|
ADDITION
|
Details
|
Next 60 g of Styrene, 27 g of Acrylonitrile, and 10 g of Hydroxypropylmethacrylate were added to the second mixture
|
Type
|
CUSTOM
|
Details
|
to form a stable preemulsion
|
Type
|
ADDITION
|
Details
|
containing Mixture I at such a rate as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of Mixture I at 60° C.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the polymer emulsion was heated for an additional 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
and the post polymerization monomer reduction step
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 60° C. for an additional hour
|
Name
|
Ammonium Persulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Name
|
Erythorbic acid
|
Type
|
product
|
Smiles
|
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |